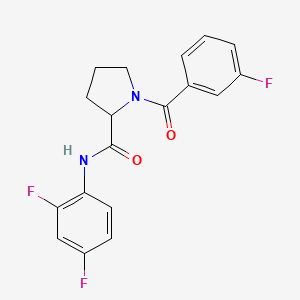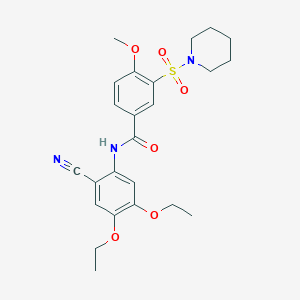
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, also known as DFP-10825, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's mechanism of action is believed to be due to its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function. VGLUT1 is responsible for the uptake of glutamate into synaptic vesicles, which is necessary for the release of glutamate into the synaptic cleft. By inhibiting VGLUT1, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide reduces the release of glutamate, leading to a decrease in synaptic transmission.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide also disrupts the function of the mitochondrial respiratory chain, leading to oxidative stress and cell death. This disruption is believed to be due to the compound's ability to inhibit complex I of the respiratory chain, which is responsible for the production of ATP.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. This induction of apoptosis is believed to be due to the compound's ability to disrupt mitochondrial function and induce oxidative stress.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments, including its ability to selectively inhibit VGLUT1 and disrupt mitochondrial function. These properties make it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
However, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide also has several limitations for lab experiments, including its potential toxicity and the need for careful handling and storage. Additionally, the compound's mechanism of action may not be fully understood, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide, including further studies on its mechanism of action and its potential therapeutic applications in various diseases. Additionally, the compound's potential toxicity and the need for careful handling and storage should be further investigated to ensure its safety in lab experiments.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function also makes it a valuable tool for developing new treatments for various diseases. Future research should focus on identifying new targets and developing new compounds based on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's properties.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, its potential toxicity and the need for careful handling and storage should be further investigated to ensure its safety in lab experiments. Future research should focus on identifying new targets and developing new compounds based on N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide's properties.
合成法
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 3-fluorobenzoyl chloride followed by the addition of proline and an amine coupling reagent. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to be a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which plays a crucial role in the release of glutamate, a major neurotransmitter in the brain. This inhibition of VGLUT1 has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
In cancer research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This inhibition is believed to be due to the compound's ability to disrupt the function of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)prolinamide has also been studied for its potential as a drug discovery tool. The compound's ability to selectively inhibit VGLUT1 and disrupt mitochondrial function makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-4-1-3-11(9-12)18(25)23-8-2-5-16(23)17(24)22-15-7-6-13(20)10-14(15)21/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWCOIFNIQWADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5963798.png)

![2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5963807.png)
![6-(3-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5963815.png)
![4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate](/img/structure/B5963821.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5963829.png)
![4-{[(phenylacetyl)amino]methyl}benzoic acid](/img/structure/B5963835.png)
![N-benzyl-1'-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5963853.png)
![ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B5963861.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B5963865.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5963867.png)
![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)